molecular formula C17H32N2O3 B15168937 (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide CAS No. 649570-13-8

(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide

Cat. No.: B15168937
CAS No.: 649570-13-8
M. Wt: 312.4 g/mol
InChI Key: HPPOAJUZQPJRSC-CABCVRRESA-N
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Description

(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide is a synthetic compound with a unique structure that combines a decanoyl group, an ethyl group, and a hydroxyproline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with L-proline, which is a naturally occurring amino acid.

    Decanoylation: The decanoyl group is introduced through an acylation reaction using decanoyl chloride in the presence of a base such as triethylamine.

    N-Ethylation: The N-ethyl group is added via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

    (4R)-1-Decanoyl-N-methyl-4-hydroxy-L-prolinamide: Similar structure but with a methyl group instead of an ethyl group.

    (4R)-1-Decanoyl-N-ethyl-4-hydroxy-D-prolinamide: Similar structure but with the D-enantiomer of proline.

Uniqueness:

    Structural Features: The combination of the decanoyl group, ethyl group, and hydroxyproline derivative makes (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide unique.

    Biological Activity: Its specific interactions with molecular targets and pathways may differ from those of similar compounds, leading to distinct biological effects.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

649570-13-8

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2S,4R)-1-decanoyl-N-ethyl-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C17H32N2O3/c1-3-5-6-7-8-9-10-11-16(21)19-13-14(20)12-15(19)17(22)18-4-2/h14-15,20H,3-13H2,1-2H3,(H,18,22)/t14-,15+/m1/s1

InChI Key

HPPOAJUZQPJRSC-CABCVRRESA-N

Isomeric SMILES

CCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)NCC)O

Canonical SMILES

CCCCCCCCCC(=O)N1CC(CC1C(=O)NCC)O

Origin of Product

United States

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